4-(2-Methoxyethyl)Piperidine
Overview
Description
4-(2-Methoxyethyl)Piperidine is an organic compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxyethyl group attached to the fourth position of the piperidine ring. It is commonly used in various chemical syntheses and has applications in medicinal chemistry.
Mechanism of Action
Target of Action
Piperidine derivatives have been noted for their potential anticancer properties, suggesting that they may interact with cellular targets involved in cancer progression .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These compounds can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been found to regulate pathways such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, which are essential for the establishment of cancers .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethyl)Piperidine typically involves the alkylation of piperidine with 2-methoxyethyl halides. One common method is the reaction of piperidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at a temperature of around 0°C to room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow reactions where piperidine and 2-methoxyethyl chloride are reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethyl)Piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)Piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the methoxyethyl group.
2-(2-Methoxyethyl)piperidine: A positional isomer with the methoxyethyl group at a different position.
4-(4-Chlorophenyl)piperidine: A derivative with a chlorophenyl group instead of methoxyethyl.
Uniqueness: 4-(2-Methoxyethyl)Piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the methoxyethyl group enhances its solubility and reactivity compared to unsubstituted piperidine .
Properties
IUPAC Name |
4-(2-methoxyethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-7-4-8-2-5-9-6-3-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGQYQKSLRERDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569532 | |
Record name | 4-(2-Methoxyethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70724-70-8 | |
Record name | 4-(2-Methoxyethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70724-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methoxyethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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